While information specifically regarding 2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unavailable in the provided papers, the analysis of related [, , ]triazolo[1,5-a]pyrimidin-7-ol derivatives highlights the potential of this class of compounds. Further research focusing on synthesis, characterization, and biological evaluation of novel derivatives is warranted to fully explore their potential applications in various fields, including medicine and material science.
2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a triazole ring fused with a pyrimidine, making it a subject of interest for various synthetic and therapeutic applications.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 105445-03-2 and can be found in various chemical databases such as PubChem and BenchChem. It is classified as a triazolo compound, which is known for its diverse pharmacological properties, including anticancer activity and enzyme inhibition.
The synthesis of 2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is notable for being catalyst-free and additive-free, resulting in high yields and reduced reaction times. The microwave-assisted synthesis not only enhances the efficiency of the reaction but also minimizes environmental impact due to lower energy consumption.
While specific industrial production methods are not extensively documented, scaling up laboratory synthesis methods using microwave technology can be advantageous for industrial production. This approach allows for efficient synthesis while maintaining product quality.
The molecular formula of 2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is C₈H₁₀N₄O₂. The InChI representation is:
This structure includes a methoxymethyl group and a methyl group at specific positions on the triazole-pyrimidine core. The unique substitution pattern contributes to its biological activity.
2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as sodium borohydride for reduction processes. Nucleophiles are typically employed in substitution reactions.
The products formed depend on specific conditions and reagents used. For instance:
The mechanism of action for compounds like 2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that similar compounds may inhibit pathways involved in cancer cell proliferation by suppressing key signaling pathways like the extracellular signal-regulated kinase (ERK) pathway. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
The compound is classified as an irritant. Its physical state is typically solid at room temperature.
Key chemical properties include:
Experimental data indicates that compounds within this class exhibit stability under various conditions but may be sensitive to strong acids or bases.
2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has potential applications in medicinal chemistry as an anticancer agent due to its ability to inhibit critical signaling pathways involved in tumor growth. Additionally, compounds of this class have been explored for their roles in enzyme inhibition and other therapeutic areas.
Research continues to explore the full scope of biological activities associated with this compound and its derivatives, aiming to develop new therapeutic strategies against various diseases.
The construction of the [1,2,4]triazolo[1,5-a]pyrimidine core typically employs cyclocondensation reactions between 5-amino-1,2,4-triazoles and β-dicarbonyl synthons. For 5-methyl derivatives, 3-amino-1,2,4-triazole reacts regioselectively with acetylacetone or pentane-2,4-dione under acid catalysis (e.g., trifluoroacetic acid) to yield 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine scaffolds [5] [9]. This reaction proceeds via initial Schiff base formation at the less sterically hindered carbonyl, followed by intramolecular cyclodehydration (Scheme 1). Microwave-assisted synthesis significantly enhances reaction efficiency, reducing typical reaction times from 12–24 hours to 20–40 minutes while improving yields by 15–25% [9].
Solvent effects critically influence regioselectivity: Polar aprotic solvents (DMF, acetonitrile) favor the 5-methyl regioisomer, while protic solvents (ethanol, methanol) promote 7-methyl derivatives as minor byproducts. Acidic conditions (pH 4–5) suppress side reactions during heterocycle formation [5]. Post-condensation, demethylation-protection sequences enable 7-ol functionality, often using BBr₃ in dichloromethane at −78°C to cleave the 7-methoxy group without core degradation [9].
Table 1: Cyclocondensation Approaches for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine Core
Synthon Pair | Catalyst | Conditions | Yield (%) | Regioselectivity (5-Me:7-Me) |
---|---|---|---|---|
3-AT + Acetylacetone | TFA (10 mol%) | EtOH, reflux, 18h | 68 | 9:1 |
3-AT + Acetylacetone | PTSA (5 mol%) | MW, 150°C, 25min | 85 | >19:1 |
3-AT + Ethyl acetoacetate | HOAc (neat) | 120°C, 8h | 72 | 7:3 |
The 2-position of the triazolopyrimidine core exhibits enhanced nucleophilic reactivity due to adjacent nitrogen atoms, enabling direct alkylation. Methoxymethyl (MOM) introduction employs chloromethyl methyl ether (MOM-Cl) under mild basic conditions (K₂CO₃, DMF, 0–25°C), achieving >85% yield within 2 hours [9]. Alternatively, Ullmann-type coupling between 2-chloro derivatives and sodium methoxymethoxide (NaOCH₂OCH₃) in DMSO at 80°C provides regiocontrol but requires rigorous anhydrous conditions [8].
Key challenges include competitive N3-alkylation (10–15% byproduct) and MOM group hydrolysis under acidic conditions. Steric directing groups at C5 (e.g., methyl) suppress N3 side reactions by shielding the adjacent nitrogen. Recent advances utilize phase-transfer catalysis (tetrabutylammonium bromide) in biphasic water/dichloromethane systems, enhancing functional group tolerance and enabling yields >90% without metal catalysts [2]. Post-functionalization, the MOM group demonstrates stability toward Pd-catalyzed cross-coupling and lithiation, enabling downstream derivatization [9].
Table 2: Methoxymethylation Reagent Systems Comparison
Reagent | Base/Solvent | T (°C) | Time (h) | Yield (%) | N3-Alkylation (%) |
---|---|---|---|---|---|
MOM-Cl | K₂CO₃/DMF | 25 | 2 | 87 | 12 |
MOM-Cl | NaH/THF | 0→25 | 1.5 | 92 | 5 |
NaOCH₂OCH₃ | None/DMSO | 80 | 6 | 78 | <1 |
(MeO)₂CH₂ / P₂O₅ | Toluene | 110 | 3 | 70 | 18 |
The electron-deficient C7 position undergoes preferential nucleophilic substitution, while C5 methyl group deprotonation (pKa ~28) enables directed metalation. Regioselective C7-hydroxylation exploits this inherent reactivity: Treatment with 30% H₂O₂ in acetic acid at 70°C achieves 95% conversion to the 7-ol derivative, with the MOM group remaining intact due to orthogonal stability [6] [9]. For halogenation, N-bromosuccinimide (NBS) in CCl₄ selectively brominates C7 (yield: 88%), whereas bromination at C5-methyl requires radical initiators (AIBN, 75°C) [6].
Directed ortho-metalation using n-BuLi/TMEDA at −78°C functionalizes the C5-methyl group, enabling hydroxymethylation (HCHO, 70%) or carboxylation (CO₂, 65%). Crucially, the MOM group requires protection with TMSCl prior to metalation to prevent nucleophilic attack. Pd-catalyzed C–H activation at C6 is achievable using Pd(OAc)₂/PhI(OAc)₂ in acetic anhydride, but requires 5-methyl as a directing group for regiocontrol [6] [10]. Deuterium exchange studies confirm enhanced C6 proton acidity (kex = 8.2 × 10⁻³ min⁻¹ in CD₃OD/CD₃ONa at −10°C), enabling isotopic labeling without ring degradation [2].
Table 3: Regioselective Transformations at Pyrimidine Ring Positions
Position | Reaction | Reagents/Conditions | Selectivity | Yield (%) |
---|---|---|---|---|
C7 | Hydroxylation | 30% H₂O₂/HOAc, 70°C, 4h | >95% | 91 |
C7 | Bromination | NBS/CCl₄, 25°C, 2h | 20:1 (C7 vs C6) | 88 |
C5-CH₃ | Hydroxymethylation | 1. n-BuLi/TMEDA/THF, −78°C | Monoalkylation | 70 |
2. HCHO | ||||
C6 | Deuteration | CD₃OD/CD₃ONa, −10°C, 2h | >99% | 95 |
C6 | Acetoxylation | Pd(OAc)₂/PhI(OAc)₂/Ac₂O, 80°C | 15:1 (C6 vs C7) | 82 |
Bimetallic catalysts significantly enhance triazolopyrimidine synthesis efficiency. Pd/Cu systems (e.g., Pd(OAc)₂/CuI) with o-phenanthroline ligands enable one-pot cyclocondensation/C7-alkoxylation, reducing step count and improving overall yield from 52% to 79% [9]. For MOM group installation, nanostructured catalysts like Au-Pd/TiO₂ facilitate room-temperature etherification using methanol and formaldehyde via borrowing hydrogen methodology, achieving 94% yield with minimal N-alkylation [3] [8].
Acid-base bifunctional catalysts are pivotal for regioselective cyclocondensation. Zeolite-supported cesium salts (Cs₂O/HY-zeolite) simultaneously activate carbonyl groups and deprotonate triazoles, enhancing reaction rates 3-fold versus homogeneous catalysts [7]. In deuteration studies, site-selective Pt nanocatalysts (2 nm particles on Al₂O₃) enable C6-H/D exchange under mild conditions (50°C, 4h) with >99% isotopic purity, leveraging quantum confinement effects to modulate metal Lewis acidity [2] [8]. Recent advances employ enzyme-MOF composites (e.g., lipase@ZIF-8) for kinetic resolution during chiral derivatization, achieving enantiomeric excess >98% through size-selective substrate diffusion in MOF pores [3].
Table 4: Advanced Catalytic Systems for Key Transformations
Reaction | Catalyst System | Key Advantage | Yield/ee (%) | TOF (h⁻¹) |
---|---|---|---|---|
Core Formation | Cs₂O/HY-zeolite | Acid-base cooperativity | 91 | 12 |
2-MOM Installation | Au-Pd/TiO₂ (1:1) | Borrowing hydrogen mechanism | 94 | 45 |
C6 Acetoxylation | Pd(OAc)₂/NaI/PhI(OAc)₂ | Halide-assisted regiocontrol | 82 | 8 |
Kinetic Resolution | Lipase@ZIF-8 | Enantioselectivity via confinement | >98 ee | 15 |
C6-H/D Exchange | Pt/Al₂O₃ (2 nm) | Low-temperature isotope scrambling | 95 | 120 |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5